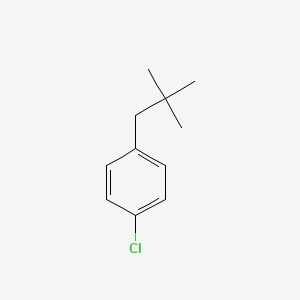1-Chloro-4-(2,2-dimethylpropyl)benzene
CAS No.: 26110-93-0
Cat. No.: VC18651515
Molecular Formula: C11H15Cl
Molecular Weight: 182.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26110-93-0 |
|---|---|
| Molecular Formula | C11H15Cl |
| Molecular Weight | 182.69 g/mol |
| IUPAC Name | 1-chloro-4-(2,2-dimethylpropyl)benzene |
| Standard InChI | InChI=1S/C11H15Cl/c1-11(2,3)8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3 |
| Standard InChI Key | WKGSEEIZUQHILS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CC1=CC=C(C=C1)Cl |
Introduction
Molecular Structure and Nomenclature
The compound’s systematic IUPAC name, 1-chloro-4-(2,2-dimethylpropyl)benzene, reflects its substitution pattern: a chlorine atom at the benzene ring’s first position and a 2,2-dimethylpropyl group (neopentyl group) at the fourth position . The molecular formula is C₁₁H₁₅Cl, with a molecular weight of 182.69 g/mol .
Structural Features
The benzene ring’s planar geometry is perturbed by the steric bulk of the neopentyl group, which adopts a conformation perpendicular to the aromatic plane to minimize van der Waals repulsions. The chlorine atom, being electronegative, induces a dipole moment, polarizing the ring and enhancing electrophilic substitution reactivity at the para position relative to the alkyl group .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅Cl | |
| Molecular Weight | 182.69 g/mol | |
| SMILES Notation | CC(C)(C)CC1=CC=C(C=C1)Cl | |
| Exact Mass | 182.081 g/mol | |
| LogP (Octanol-Water Partition) | 3.63 |
Physicochemical Properties
Thermal Stability
Thermochemical data for structurally related compounds, such as 1-chloro-4-(1,1-dimethylethyl)benzene (CAS 3972-56-3), provide insight into the stability of alkylated chlorobenzenes. The enthalpy of formation (ΔfH°) for the liquid phase of this analog is -108 ± 3 kJ/mol, suggesting moderate stability under standard conditions .
Table 2: Comparative Properties of Analogous Compounds
| Compound | Molecular Formula | ΔfH° (Liquid, kJ/mol) |
|---|---|---|
| 1-Chloro-4-(2,2-dimethylpropyl)benzene | C₁₁H₁₅Cl | Not Reported |
| 1-Chloro-4-(1,1-dimethylethyl)benzene | C₁₀H₁₃Cl | -108 ± 3 |
Solubility and Reactivity
The compound’s logP value of 3.63 indicates high lipophilicity, rendering it miscible with nonpolar solvents like toluene but insoluble in water . Hydrolytic stability is limited in humid environments, necessitating storage under inert atmospheres .
Chemical Reactivity and Applications
Electrophilic Substitution
The chlorine atom’s electron-withdrawing effect directs incoming electrophiles to the para position relative to the neopentyl group. This regioselectivity is exploited in synthesizing derivatives for pharmaceuticals and agrochemicals .
Solvolysis Studies
In alcoholic solvents, the compound undergoes nucleophilic aromatic substitution, where the chlorine atom is replaced by alkoxy groups. Reaction rates are influenced by solvent polarity and the steric bulk of the neopentyl group .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume